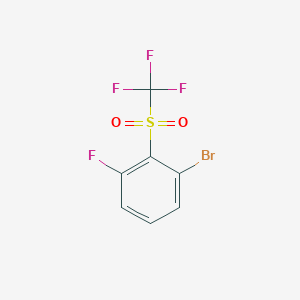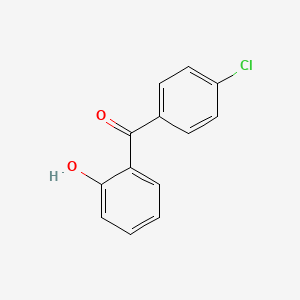
4'-Chloro-2-hydroxy-benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-2-hydroxy-benzophenone: is an organic compound belonging to the benzophenone family. It is characterized by the presence of a chloro group at the 4’ position and a hydroxy group at the 2 position on the benzophenone structure. This compound is widely used as an intermediate in the synthesis of various chemical products and has applications in multiple fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: 4’-Chloro-2-hydroxy-benzophenone can be synthesized through several methods. One common method involves the reaction of phenol with p-chlorobenzotrichloride or p-chlorobenzoylchloride in the presence of catalysts such as hydrofluoric acid, polyphosphoric acid, or anhydrous aluminum chloride . Another method uses eco-friendly solid acid catalysts like Fe3+ supported on K-10 clay, which has been shown to yield a high product percentage .
Industrial Production Methods: Industrial production of 4’-Chloro-2-hydroxy-benzophenone often involves the Friedel-Crafts acylation reaction. This method is preferred due to its efficiency and the ability to produce the compound on a large scale. The reaction typically takes place in ethylene dichloride at varying temperatures, using different metal chloride catalysts .
化学反応の分析
Types of Reactions: 4’-Chloro-2-hydroxy-benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Strong nucleophiles such as hydroxide ions or methoxide ions are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various substituted benzophenones .
科学的研究の応用
4’-Chloro-2-hydroxy-benzophenone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4’-Chloro-2-hydroxy-benzophenone involves its interaction with various molecular targets and pathways. For instance, in nucleophilic aromatic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion . This mechanism is influenced by the presence of electron-withdrawing groups and the strength of the nucleophile used .
類似化合物との比較
4-Hydroxybenzophenone: Similar in structure but lacks the chloro group.
2-Hydroxy-4-methoxybenzophenone: Contains a methoxy group instead of a chloro group.
4-Chloro-4’-hydroxybenzophenone: Similar but with the hydroxy group at the 4’ position.
Uniqueness: 4’-Chloro-2-hydroxy-benzophenone is unique due to the specific positioning of the chloro and hydroxy groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
特性
分子式 |
C13H9ClO2 |
|---|---|
分子量 |
232.66 g/mol |
IUPAC名 |
(4-chlorophenyl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H |
InChIキー |
PYTMYNQWASSKJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[3-[2-[[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]phenyl]benzoate](/img/structure/B13428118.png)

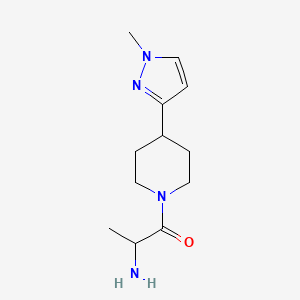
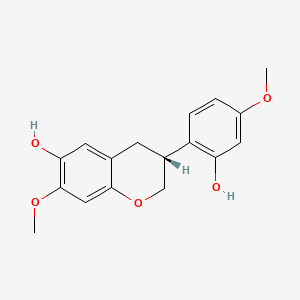
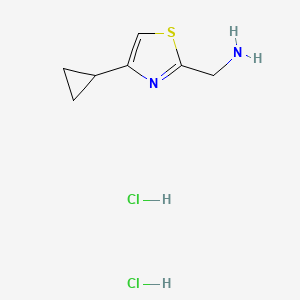
![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13428147.png)

![(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B13428152.png)
![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
![4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13428182.png)
![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)
